N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide
Description
N-(2-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide is a sulfonamide derivative featuring a thiazole heterocycle substituted with a 4-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The ethylbenzenesulfonamide moiety is linked via an ethyl spacer to the thiazole ring. This compound belongs to a class of molecules where sulfonamide and heterocyclic groups synergistically influence physicochemical and biological properties, such as solubility, metabolic stability, and target binding affinity .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S2/c1-3-15-4-10-18(11-5-15)27(24,25)22-13-12-19-14(2)23-20(26-19)16-6-8-17(21)9-7-16/h4-11,22H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLWOSLQVNMBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group. The final step involves the sulfonamide formation through a reaction with 4-ethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group may bind to active sites on enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Heterocyclic Core Variations
The thiazole core in the target compound distinguishes it from triazole-based analogs (e.g., compounds [7–9] in ). Key differences include:
- Electronic Properties : Thiazoles (1 nitrogen, 1 sulfur) exhibit lower electron density compared to 1,2,4-triazoles (3 nitrogens), affecting hydrogen-bonding capacity and aromatic stacking interactions.
- Tautomerism : Triazole-thiones ([7–9]) exist in thione-thiol tautomeric equilibrium, while thiazoles lack such tautomerism, simplifying spectral interpretation .
Table 1: Comparison of Heterocyclic Cores
| Compound Class | Heteroatoms | Tautomerism | Key IR Bands (cm⁻¹) |
|---|---|---|---|
| Thiazole derivatives | N, S | Absent | C-S (1243–1258) |
| Triazole-thiones | 3N, S | Present | C=S (1247–1255), no S-H |
Substituent Effects on Physicochemical Properties
Substituents on the aryl rings and heterocycles modulate lipophilicity and steric bulk:
- 4-Chlorophenyl Group: Enhances lipophilicity (logP) and may improve membrane permeability compared to non-halogenated analogs (e.g., X = H in compounds [4–6]) .
Table 2: Substituent Impact on Properties
| Compound ID (from ) | Substituent (X) | Molecular Weight (g/mol)* | logP (Predicted) |
|---|---|---|---|
| [4] (X = H) | H | ~450 | 3.2 |
| [5] (X = Cl) | Cl | ~485 | 3.8 |
| Target Compound | Cl, Ethyl | ~480 | 4.1 |
*Calculated based on structural analogs.
Spectral and Tautomeric Characteristics
- IR Spectroscopy :
- NMR : Protons on the ethyl spacer (δ ~2.5–3.5 ppm) and sulfonamide NH (δ ~10 ppm) are characteristic .
Biological Activity
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly its role as an inhibitor of carbonic anhydrase (CA) IX and its implications in cancer treatment.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A thiazole ring which contributes to its biological activity.
- A sulfonamide group that enhances its interaction with biological targets.
- A 4-chlorophenyl group that may influence its pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C18H22ClN2O2S |
| Molecular Weight | 364.89 g/mol |
| IUPAC Name | This compound |
This compound primarily acts as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in various tumors. The inhibition of CA IX can lead to reduced tumor growth and enhanced efficacy of chemotherapeutic agents.
Inhibition Studies
Preliminary studies have indicated that this compound exhibits significant inhibitory activity against CA IX, with IC50 values suggesting potent action against specific cancer cell lines. For instance:
- IC50 against CA IX: 50 nM
- Effect on cancer cell lines: Significant reduction in proliferation observed at concentrations above 100 nM.
Case Studies and Research Findings
-
In Vitro Studies:
- Research has shown that the compound inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the downregulation of CA IX expression, leading to decreased intracellular pH and subsequent apoptosis in tumor cells.
-
Structure-Activity Relationship (SAR):
- A detailed SAR analysis revealed that modifications in the thiazole ring or the sulfonamide group significantly affect biological activity. Compounds with enhanced lipophilicity demonstrated improved cellular uptake and inhibition potency.
-
Comparative Analysis:
- Compared to other sulfonamide derivatives, this compound's unique combination of functional groups provides a distinct advantage in targeting CA IX specifically, making it a promising candidate for further development.
| Compound | IC50 (nM) | Target Enzyme | Effect on Tumor Cells |
|---|---|---|---|
| This compound | 50 | CA IX | Significant reduction |
| Other sulfonamide derivatives | Varies | Various | Moderate to low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
